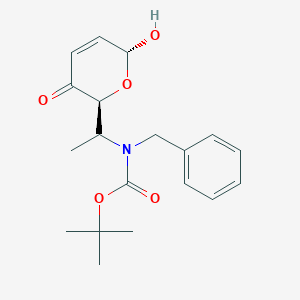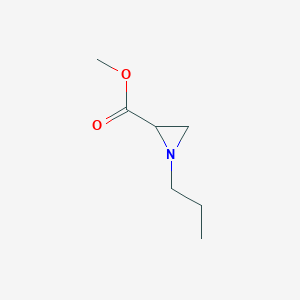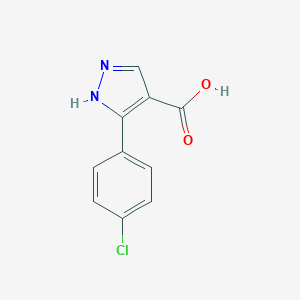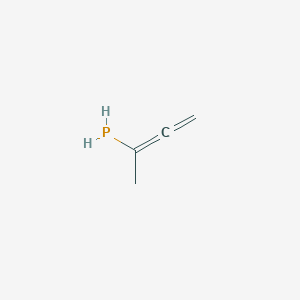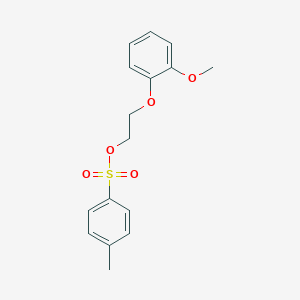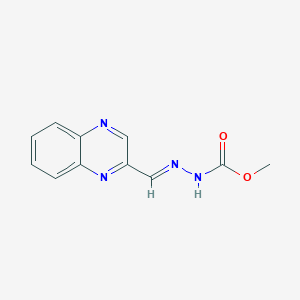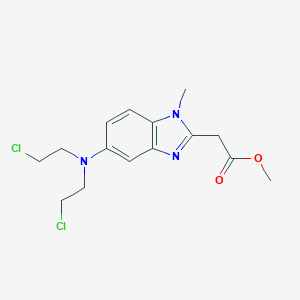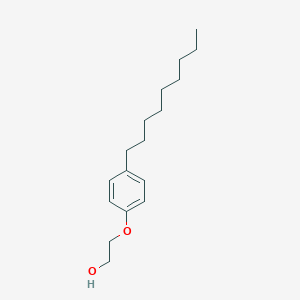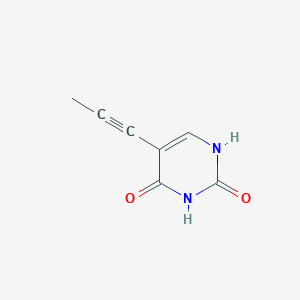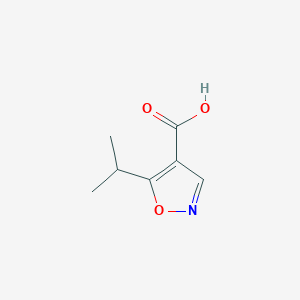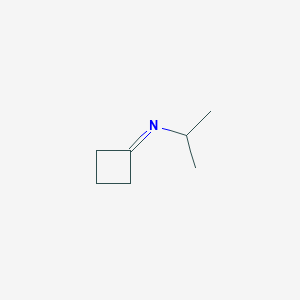![molecular formula C19H20FN3O3 B144641 1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 138808-76-1](/img/structure/B144641.png)
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential as an antibacterial agent. It belongs to the class of quinolone antibiotics and is commonly referred to as CPFX. The compound has shown promising results in laboratory experiments and has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of CPFX involves the inhibition of bacterial DNA synthesis. CPFX targets the bacterial enzyme, DNA gyrase, which is responsible for unwinding the DNA during replication. By inhibiting DNA gyrase, CPFX prevents bacterial DNA from replicating, ultimately leading to bacterial death.
Biochemische Und Physiologische Effekte
CPFX has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial properties, CPFX has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease. CPFX has also been shown to have antioxidant properties and has been studied for its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
CPFX has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CPFX is also highly soluble in water, making it easy to work with in laboratory settings. However, CPFX does have some limitations for use in laboratory experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, CPFX can be expensive to produce, which may limit its use in certain research settings.
Zukünftige Richtungen
There are a number of future directions for research on CPFX. One area of interest is the development of new synthetic methods for CPFX that are more efficient and cost-effective. Another area of interest is the study of CPFX as a potential treatment for antibiotic-resistant infections. Additionally, CPFX has shown promise as a neuroprotective agent, and further research is needed to explore its potential in this area.
Synthesemethoden
The synthesis of CPFX involves a multi-step process that starts with the preparation of the key intermediate, 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. This intermediate is then reacted with the chiral amine, (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, to form CPFX. The synthesis of CPFX is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CPFX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including gram-negative and gram-positive bacteria. CPFX has also been found to be effective against bacteria that are resistant to other antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections.
Eigenschaften
CAS-Nummer |
138808-76-1 |
|---|---|
Produktname |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
Molekularformel |
C19H20FN3O3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m1/s1 |
InChI-Schlüssel |
QMLVECGLEOSESV-VXGBXAGGSA-N |
Isomerische SMILES |
C[NH+]1C[C@H]2C[C@@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Kanonische SMILES |
C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



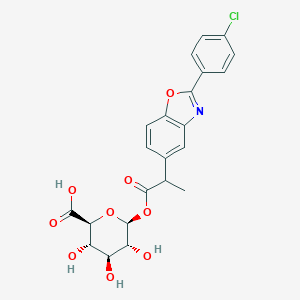
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
